Cas no 33140-80-6 (methyl 2-(1H-indol-1-yl)acetate)
methyl 2-(1H-indol-1-yl)acetate Chemical and Physical Properties
Names and Identifiers
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- methyl 2-(1H-indol-1-yl)acetate
- methyl 2-indol-1-ylacetate
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- MDL: MFCD09834891
- Inchi: 1S/C11H11NO2/c1-14-11(13)8-12-7-6-9-4-2-3-5-10(9)12/h2-7H,8H2,1H3
- InChI Key: FSWMODFYWAQRFP-UHFFFAOYSA-N
- SMILES: O(C)C(CN1C=CC2C=CC=CC1=2)=O
Computed Properties
- Exact Mass: 189.078978594g/mol
- Monoisotopic Mass: 189.078978594g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 217
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 31.2Ų
Experimental Properties
- Density: 1.13
- Boiling Point: 318.6 °C at 760 mmHg
- Flash Point: 146.5 °C
methyl 2-(1H-indol-1-yl)acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM240432-5g |
Methyl 2-(1H-indol-1-yl)acetate |
33140-80-6 | 95%+ | 5g |
$338 | 2021-08-04 | |
| Matrix Scientific | 172960-1g |
Methyl 2-(1H-indol-1-yl)acetate |
33140-80-6 | 1g |
$316.00 | 2023-09-09 | ||
| Matrix Scientific | 172960-5g |
Methyl 2-(1H-indol-1-yl)acetate |
33140-80-6 | 5g |
$810.00 | 2023-09-09 | ||
| Matrix Scientific | 172960-10g |
Methyl 2-(1H-indol-1-yl)acetate |
33140-80-6 | 10g |
$1170.00 | 2023-09-09 | ||
| Chemenu | CM240432-5g |
Methyl 2-(1H-indol-1-yl)acetate |
33140-80-6 | 95%+ | 5g |
$338 | 2023-02-02 | |
| Enamine | EN300-69481-0.05g |
methyl 2-(1H-indol-1-yl)acetate |
33140-80-6 | 95% | 0.05g |
$24.0 | 2023-02-13 | |
| Enamine | EN300-69481-0.1g |
methyl 2-(1H-indol-1-yl)acetate |
33140-80-6 | 95% | 0.1g |
$37.0 | 2023-02-13 | |
| Enamine | EN300-69481-0.25g |
methyl 2-(1H-indol-1-yl)acetate |
33140-80-6 | 95% | 0.25g |
$52.0 | 2023-02-13 | |
| Enamine | EN300-69481-0.5g |
methyl 2-(1H-indol-1-yl)acetate |
33140-80-6 | 95% | 0.5g |
$82.0 | 2023-02-13 | |
| Enamine | EN300-69481-1.0g |
methyl 2-(1H-indol-1-yl)acetate |
33140-80-6 | 95% | 1.0g |
$105.0 | 2023-02-13 |
methyl 2-(1H-indol-1-yl)acetate Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on methyl 2-(1H-indol-1-yl)acetate
Methyl 2-(1H-indol-1-yl)acetate (CAS No. 33140-80-6): A Comprehensive Overview
Methyl 2-(1H-indol-1-yl)acetate, a compound with the CAS registry number 33140-80-6, is an organic chemical that has garnered significant attention in both academic and industrial research. This compound belongs to the class of acetates and features an indole moiety, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring. The indole group is known for its versatile reactivity and biological activity, making methyl 2-(1H-indol-1-yl)acetate a valuable molecule in various fields, including pharmaceuticals, agrochemicals, and materials science.
The synthesis of methyl 2-(1H-indol-1-yl)acetate typically involves the alkylation or acylation of indole derivatives. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly routes for its production. For instance, researchers have explored the use of transition metal catalysts, such as palladium complexes, to facilitate coupling reactions that yield high-purity methyl 2-(1H-indol-1-yl)acetate. These methods not only enhance yield but also reduce reaction times, making them suitable for large-scale manufacturing.
One of the most promising applications of methyl 2-(1H-indol-1-yl)acetate lies in its role as an intermediate in drug discovery. The indole core is a common structural motif in numerous bioactive compounds, including anti-inflammatory agents, antiviral drugs, and anticancer therapeutics. Recent studies have demonstrated that methyl 2-(1H-indol-1-yl)acetate can serve as a precursor for the synthesis of indole-based inhibitors targeting key enzymes involved in cancer progression. For example, derivatives of this compound have shown potential as inhibitors of histone deacetylases (HDACs), which are implicated in epigenetic regulation and tumor growth.
In addition to its pharmaceutical applications, methyl 2-(1H-indol-1-yl)acetate has found utility in agrochemical research. The compound's ability to modulate plant hormone signaling pathways makes it a candidate for developing growth regulators and stress-tolerance enhancers for crops. Recent experiments have highlighted its role in promoting root development in rice plants under drought conditions, suggesting its potential as an eco-friendly agricultural additive.
The physical properties of methyl 2-(1H-indol-1-yl)acetate are well-documented, with a molecular weight of approximately 205.24 g/mol and a melting point around 78°C. Its solubility profile indicates moderate solubility in organic solvents such as dichloromethane and ethanol, while it is sparingly soluble in water. These properties make it amenable to various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
From a safety standpoint, methyl 2-(1H-indol-1-yl)acetate is classified as non-hazardous under standard conditions. However, it is recommended to handle the compound with appropriate precautions, such as wearing protective gloves and eyewear, due to its potential irritant effects on mucous membranes.
Looking ahead, the demand for methyl 2-(1H-indol-1-yl)acetate is expected to grow as researchers continue to uncover its diverse applications. The integration of advanced synthetic methodologies with interdisciplinary research approaches will undoubtedly pave the way for novel uses of this compound in the coming years.
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